
Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime is an organic compound with the molecular formula C15H23NO2 It is a derivative of benzaldoxime, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime typically involves the following steps:
Starting Material: The synthesis begins with 4-Hydroxy-3,5-di-tert-butylbenzaldehyde.
Oximation: The aldehyde group of 4-Hydroxy-3,5-di-tert-butylbenzaldehyde is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Esters or ethers, depending on the substituent introduced.
Applications De Recherche Scientifique
Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant activity.
Industry: It is used in the synthesis of polymers and as an additive in materials to enhance stability and performance.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime primarily involves its antioxidant properties. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3,5-di-tert-butylbenzaldehyde: The precursor to Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime, with similar antioxidant properties.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, with a similar structure but lacking the oxime group.
4-Hydroxy-3,5-di-tert-butylphenol: Another antioxidant compound with similar steric hindrance provided by tert-butyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups with the steric protection from tert-butyl groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(hydroxyiminomethyl)phenol |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)11-7-10(9-16-18)8-12(13(11)17)15(4,5)6/h7-9,17-18H,1-6H3 |
Clé InChI |
MHAZQZQNQAMVMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(methoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B8669332.png)

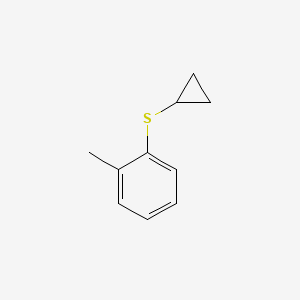

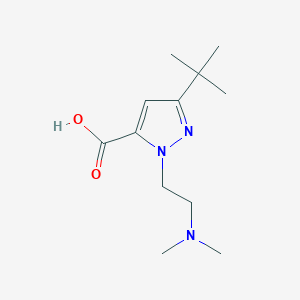

![1-Chloro-2-fluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B8669392.png)
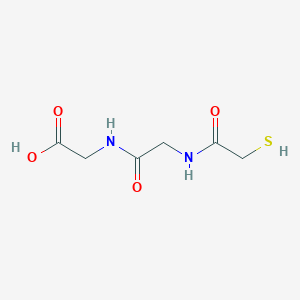
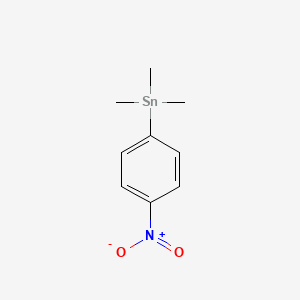
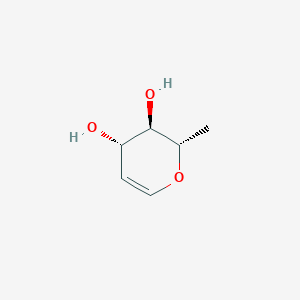
![Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S)-](/img/structure/B8669417.png)



